![molecular formula C28H22Cl2F6N6O2 B3015083 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide CAS No. 338410-09-6](/img/structure/B3015083.png)
2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide
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Overview
Description
The compound “2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide” is a complex organic molecule. It contains several functional groups, including an indole ring, a pyridine ring, a piperazine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The indole and pyridine rings would likely contribute to the compound’s aromaticity, while the trifluoromethyl groups would add to its polarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the indole and pyridine rings, as well as the trifluoromethyl groups. The indole ring is known to undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups would likely make the compound highly polar, while the aromatic rings could contribute to its stability .Scientific Research Applications
Vapor-Phase Reactions
TFMP derivatives can be synthesized through vapor-phase reactions. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which can then undergo vapor-phase fluorination to yield TFMP derivatives .
Metal-Organic Frameworks (MOFs)
The trifluoromethyl group in TFMP derivatives can serve as a versatile building block for constructing metal-organic frameworks (MOFs). These porous materials find applications in gas storage, catalysis, and separation processes .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. Given the unique properties of trifluoromethyl groups, this compound could have potential uses in various industries, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of trifluoromethylpyridine (TFMP), which is known to have a wide range of applications in the pharmaceutical and agrochemical industries . .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine atoms and a pyridine ring in the structure of TFMP derivatives is thought to confer unique physical-chemical properties , which could potentially influence the compound’s pharmacokinetic properties.
Result of Action
One study found that a related compound induced cell death via the mitochondrial apoptotic pathway , suggesting that this compound may have similar effects.
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence how these compounds interact with their environment .
properties
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2F6N6O2/c29-20-11-16(27(31,32)33)13-38-24(20)41-9-7-40(8-10-41)6-5-37-26(44)23(43)19-15-42(22-4-2-1-3-18(19)22)25-21(30)12-17(14-39-25)28(34,35)36/h1-4,11-15H,5-10H2,(H,37,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFCHUSUIVSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2F6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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